6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine
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Overview
Description
6-(Difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a pyrimidine ring substituted with difluoromethyl and difluorophenyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine typically involves the difluoromethylation of heterocycles via a radical process. This method is highly valued for its ability to functionalize diverse fluorine-containing heterocycles, which are core moieties in various biologically and pharmacologically active ingredients . The process involves the use of difluoromethylating agents under specific catalytic conditions to achieve the desired substitution on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and specific catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
6-(Difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl and difluorophenyl groups enhance the compound’s ability to interact with biological macromolecules, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, making the compound a valuable tool in biomedical research.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenyl isocyanate: Another fluorine-containing compound with similar structural features.
5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole: A compound with a different core structure but similar functional groups.
Uniqueness
6-(Difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine stands out due to its specific combination of difluoromethyl and difluorophenyl groups on a pyrimidine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4N3/c1-6-17-10(12(15)16)5-11(18-6)19-7-2-3-8(13)9(14)4-7/h2-5,12H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASATWUNJYWAYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC(=C(C=C2)F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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